molecular formula C17H19N3O3S B11276821 N-(4-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thiazol-2-yl)benzamide

N-(4-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thiazol-2-yl)benzamide

Cat. No.: B11276821
M. Wt: 345.4 g/mol
InChI Key: ZNUIJXXPJNYUPO-UHFFFAOYSA-N
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Description

N-(4-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thiazol-2-yl)benzamide is a complex organic compound that features a thiazole ring, a benzamide group, and a tetrahydrofuran moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thiazol-2-yl)benzamide typically involves multiple steps. One common method includes the reaction of 2-aminothiazole with benzoyl chloride to form the benzamide derivative. This intermediate is then reacted with a tetrahydrofuran-based amine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are often employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(4-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thiazol-2-yl)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. The benzamide group may enhance the compound’s binding affinity and specificity. The tetrahydrofuran moiety can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thiazol-2-yl)benzamide is unique due to its combination of a thiazole ring, benzamide group, and tetrahydrofuran moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C17H19N3O3S

Molecular Weight

345.4 g/mol

IUPAC Name

N-[4-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]-1,3-thiazol-2-yl]benzamide

InChI

InChI=1S/C17H19N3O3S/c21-15(18-10-14-7-4-8-23-14)9-13-11-24-17(19-13)20-16(22)12-5-2-1-3-6-12/h1-3,5-6,11,14H,4,7-10H2,(H,18,21)(H,19,20,22)

InChI Key

ZNUIJXXPJNYUPO-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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